molecular formula C16H17N3O3S B5658534 N,1,3-trimethyl-2-oxo-N-phenyl-2,3-dihydro-1H-benzimidazole-5-sulfonamide

N,1,3-trimethyl-2-oxo-N-phenyl-2,3-dihydro-1H-benzimidazole-5-sulfonamide

Cat. No. B5658534
M. Wt: 331.4 g/mol
InChI Key: RXNQMZKQSUYIAM-UHFFFAOYSA-N
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Description

The chemical compound is part of the benzimidazole sulfonamides family, which are known for their wide application in medicinal chemistry due to their biological activities. These compounds feature a benzimidazole core, a structure found in numerous pharmaceutically active molecules, often modified to introduce sulfonamide groups for enhanced activity and specificity (Ashraf et al., 2016).

Synthesis Analysis

Synthesis of benzimidazole sulfonamides often involves the incorporation of the sulfonamide pharmacophore into the benzimidazole scaffold. One common precursor in such syntheses is saccharin, from which 2-(o-sulfamoylphenyl)benzimidazole derivatives are prepared. These derivatives can be further reacted with divalent transition metals to yield metal complexes (Ashraf et al., 2016).

Molecular Structure Analysis

The molecular structure of benzimidazole sulfonamides and their metal complexes have been elucidated using techniques such as X-ray diffraction analysis. These studies reveal that the benzimidazole acts as a bidentate chelating ligand through its sulfonamidate nitrogen and the endocyclic nitrogen, forming tetrahedral geometry around metal centers in some cases (Ashraf et al., 2016).

Chemical Reactions and Properties

Benzimidazole sulfonamides undergo various chemical reactions, including coordination with divalent transition metals. These reactions not only modify the chemical properties of the benzimidazole derivatives but also influence their biological activities, as seen in the antimicrobial activity against a range of bacterial and fungal strains (Ashraf et al., 2016).

Physical Properties Analysis

The physical properties of benzimidazole sulfonamides, such as solubility, melting points, and crystallinity, are crucial for their application in pharmaceutical formulations. These properties are determined by the compound's molecular structure and the nature of its substituents.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and pH-dependent behavior, are influenced by the benzimidazole core and the sulfonamide group. The presence of the sulfonamide group enhances the compound's ability to interact with biological targets, thereby influencing its biological activity (Ashraf et al., 2016).

properties

IUPAC Name

N,1,3-trimethyl-2-oxo-N-phenylbenzimidazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3S/c1-17-14-10-9-13(11-15(14)18(2)16(17)20)23(21,22)19(3)12-7-5-4-6-8-12/h4-11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXNQMZKQSUYIAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)S(=O)(=O)N(C)C3=CC=CC=C3)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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